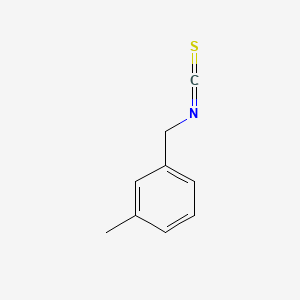

3-Methylbenzyl isothiocyanate

描述

Overview of Isothiocyanate (ITC) Class within Phytochemistry

Isothiocyanates (ITCs) are naturally occurring organosulfur compounds recognized for their pungent flavor and aroma, characteristic of cruciferous vegetables like broccoli, cabbage, and mustard. foodandnutritionjournal.org These compounds are not present in their active form within intact plant cells. Instead, they exist as stable precursors called glucosinolates. foodandnutritionjournal.org When the plant tissue is damaged, for instance through chewing or chopping, an enzyme called myrosinase is released. nih.gov This enzyme hydrolyzes the glucosinolates, leading to the formation of various compounds, including isothiocyanates. foodandnutritionjournal.orgnih.gov The general chemical structure of an isothiocyanate is R-N=C=S, where "R" represents an aliphatic or aromatic side chain. foodandnutritionjournal.org This functional group, particularly the electrophilic central carbon atom, is responsible for their high reactivity and diverse biological activities. foodandnutritionjournal.orgnih.gov

Research has extensively explored the properties of ITCs, revealing their potential in various applications. foodandnutritionjournal.orgmdpi.com They are known to act as indirect antioxidants by activating cellular defense mechanisms. foodandnutritionjournal.org The antimicrobial properties of isothiocyanates have also been a subject of study. nih.gov

Academic Significance of 3-Methylbenzyl Isothiocyanate as a Representative Alkyl-Aryl Isothiocyanate

This compound belongs to the alkyl-aryl subclass of isothiocyanates, featuring both an alkyl (methyl) and an aryl (benzyl) group. This specific structural arrangement makes it a compound of interest for researchers studying structure-activity relationships. nih.gov The presence of the methyl group on the benzene (B151609) ring distinguishes it from the more commonly studied benzyl (B1604629) isothiocyanate, allowing for comparative studies on how such substitutions influence chemical and biological properties. nih.govlookchem.com

The academic significance of this compound lies in its potential as a model compound to understand the mechanisms of action of alkyl-aryl isothiocyanates. nih.gov Research into this compound contributes to the broader understanding of how slight molecular modifications can impact the activity of the entire class. Studies have investigated its potential antimicrobial and antifungal activities, with possible applications in agriculture as a natural pesticide. lookchem.com

Historical Context and Evolution of Isothiocyanate Research

The scientific investigation of isothiocyanates dates back several decades, with early epidemiological studies in the 1990s suggesting a link between the consumption of cruciferous vegetables and certain health outcomes. mdpi.com This initial interest spurred further research into the specific compounds responsible for these observations, leading to the identification of isothiocyanates as key bioactive molecules. mdpi.com

Early research focused on understanding the basic chemistry and biosynthesis of isothiocyanates from their glucosinolate precursors. rjpharmacognosy.ir A significant milestone was the discovery of the induction of carcinogen detoxication enzymes by sulforaphane (B1684495), an isothiocyanate from broccoli, in 1992. nih.gov This finding intensified research into the mechanisms of action of various isothiocyanates, including their interactions with cellular signaling pathways. nih.gov

Structure

3D Structure

属性

IUPAC Name |

1-(isothiocyanatomethyl)-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NS/c1-8-3-2-4-9(5-8)6-10-7-11/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUXFAFWRXGFTQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20190457 | |

| Record name | 3-Methylbenzyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20190457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3696-66-0 | |

| Record name | 3-Methylbenzyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003696660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylbenzyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20190457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Methylbenzyl Isothiocyanate and Analogs

Conventional Organic Synthesis Routes

Traditional methods for synthesizing isothiocyanates, including 3-methylbenzyl isothiocyanate, have been widely used and are well-documented in chemical literature. These routes often involve multi-step procedures and the use of classical reagents.

Primary Amine to Isothiocyanate Conversion (e.g., using thiophosgene)

A long-standing and direct method for the synthesis of isothiocyanates from primary amines involves the use of thiophosgene (B130339) (CSCl₂) or its analogs. mdpi.comnih.gov This reaction is analogous to the formation of isocyanates from amines and phosgene. cbijournal.com The primary amine, in this case, 3-methylbenzylamine (B90883), acts as a nucleophile, attacking the electrophilic carbon atom of thiophosgene. This is typically followed by the elimination of two molecules of hydrogen chloride, facilitated by a base, to yield the corresponding isothiocyanate. researchgate.net

While effective, the high toxicity and volatility of thiophosgene have prompted the development of alternative methods. google.com Milder variations of this conversion have been explored to accommodate sensitive functional groups in the starting amine. echemi.com For instance, the reaction can be carried out in a biphasic system (e.g., chloroform/water) with a base like sodium bicarbonate to neutralize the HCl produced. researchgate.net

Desulfurization of Dithiocarbamates

A prevalent and more versatile conventional method involves the formation and subsequent desulfurization of dithiocarbamate (B8719985) salts. nih.gov This two-step, often one-pot, process begins with the reaction of a primary amine with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate salt. mdpi.comnih.gov This intermediate is then treated with a desulfurizing agent to induce the elimination of a sulfur species, yielding the isothiocyanate. mdpi.com

A variety of desulfurizing agents have been employed for this purpose, each with its own advantages and limitations. Common reagents include:

Tosyl chloride organic-chemistry.org

Ethyl chloroformate nih.gov

Di-tert-butyl dicarbonate (B1257347) (Boc₂O) cbijournal.com

Cyanuric chloride nih.gov

Propane phosphonic acid anhydride (B1165640) (T3P®) organic-chemistry.org

The choice of the desulfurizing agent can be critical and is often dependent on the specific substrate and desired reaction conditions. mdpi.com For example, the use of Boc₂O is advantageous as the byproducts are often volatile, simplifying the purification process. cbijournal.com

| Desulfurizing Agent | Key Features | Reference |

| Tosyl Chloride | Mediates decomposition of in situ generated dithiocarbamate salts. | organic-chemistry.org |

| Ethyl Chloroformate | Effective for producing aliphatic and aryl isothiocyanates. | nih.gov |

| Di-tert-butyl dicarbonate (Boc₂O) | Byproducts are often volatile, simplifying workup. | cbijournal.com |

| Cyanuric Chloride | Used in one-pot aqueous synthesis. | nih.gov |

| Propane phosphonic acid anhydride (T3P®) | Efficient desulfurating agent in a one-pot reaction. | organic-chemistry.org |

Staudinger/Aza-Wittig Tandem Reactions

The Staudinger/Aza-Wittig tandem reaction provides an alternative pathway to isothiocyanates, starting from organic azides. mdpi.comjst.go.jp In this sequence, the azide (B81097) is first treated with a phosphine, typically triphenylphosphine, to form an iminophosphorane via the Staudinger reaction. mdpi.comjst.go.jp This intermediate then undergoes an aza-Wittig reaction with carbon disulfide to furnish the isothiocyanate. mdpi.comjst.go.jp

This method is particularly useful for the synthesis of chiral isothiocyanates and those bearing sensitive functional groups, as the reaction conditions are generally mild and neutral. nih.govchemrxiv.org It has been successfully applied to produce a variety of isothiocyanates, including Nβ-protected amino alkyl isothiocyanates, without racemization. rsc.org The tandem approach, where both steps are carried out in a single pot, has been shown to be more efficient in some cases than the stepwise procedure. jst.go.jp

Modern Synthetic Approaches

Contemporary research in organic synthesis has focused on developing more efficient, environmentally friendly, and safer methods for the preparation of isothiocyanates. These modern approaches often feature one-pot procedures, the use of less hazardous reagents, and milder reaction conditions.

One-Pot Processes under Aqueous Conditions

A significant advancement in isothiocyanate synthesis is the development of one-pot processes conducted in aqueous media. nih.govnih.gov These methods are not only more environmentally benign but also often simplify the experimental procedure. A notable example involves the reaction of a primary amine with carbon disulfide in an aqueous solution of potassium carbonate to form the dithiocarbamate salt. nih.gov This is followed by the addition of a desulfurizing agent, such as cyanuric chloride, to yield the isothiocyanate. nih.gov This approach has been successfully used for the synthesis of this compound, affording a high yield of 98%. nih.gov

The use of microwave assistance in these one-pot syntheses can further enhance reaction rates and yields. mdpi.comresearchgate.net For instance, the desulfurization of dithiocarbamates using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) as a desulfurizing agent can be accelerated by microwave irradiation, with some reactions being successfully performed in water. mdpi.comresearchgate.netnih.gov

| Method | Reagents | Key Advantage | Yield of this compound | Reference |

| One-pot aqueous synthesis | Amine, CS₂, K₂CO₃, Cyanuric Chloride | Environmentally friendly, high yield | 98% | nih.gov |

| Microwave-assisted synthesis | Amine, CS₂, Et₃N, DMT/NMM/TsO⁻ | Rapid reaction times | N/A | mdpi.comresearchgate.net |

Utilizing Fluorine-Containing Reagents

In recent years, fluorine-containing reagents have emerged as valuable tools in organic synthesis, including for the preparation of isothiocyanates. ijacskros.comresearchgate.net These reagents can offer unique reactivity and provide alternative pathways for the formation of the isothiocyanate functionality. Some examples of fluorine-containing reagents used in isothiocyanate synthesis include:

Langlois reagent (CF₃SO₂Na): Used in copper-catalyzed isothiocyanation of amines. ijacskros.com

(Me₄N)SCF₃: A bench-stable solid that acts as a nucleophilic "C=S" source, reacting with primary amines to form isothiocyanates. ijacskros.comresearchgate.net

CF₃SiMe₃/S₈ or AgSCF₃: These reagents can be used to generate thiocarbonyl fluoride (B91410) in situ, which then reacts with primary amines. organic-chemistry.orgmdpi.com

The use of (Me₄N)SCF₃ is particularly noteworthy as it is a stable solid, making it easier and safer to handle compared to gaseous or highly reactive liquid reagents. bohrium.com This method has demonstrated broad functional group tolerance and high efficiency. researchgate.netbohrium.com

Synthesis of Substituted Benzyl (B1604629) Isothiocyanate Derivatives

The most prevalent and versatile method for synthesizing substituted benzyl isothiocyanates, including this compound, involves a one-pot reaction starting from the corresponding primary amine. This process typically consists of two key steps: the formation of a dithiocarbamate salt and its subsequent desulfurization.

The initial step involves the reaction of the primary amine, such as 3-methylbenzylamine, with carbon disulfide in the presence of a base. This reaction readily forms the corresponding dithiocarbamate salt. A variety of bases can be employed, with common choices including triethylamine (B128534) (Et3N), potassium carbonate (K2CO3), and sodium hydroxide (B78521) (NaOH).

The second step is the desulfurization of the in situ generated dithiocarbamate salt to yield the isothiocyanate. A diverse array of desulfurizing agents has been developed to facilitate this transformation, each with its own advantages in terms of reaction conditions, substrate scope, and yield. Commonly used desulfurizing agents include cyanuric chloride (TCT), 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻), and di-2-pyridyl thionocarbonate. For instance, the synthesis of this compound from 3-methylbenzylamine and di-2-pyridyl thionocarbonate in dichloromethane (B109758) has been reported to proceed with a high yield of 98%.

The one-pot nature of this synthesis is highly efficient, avoiding the isolation of the intermediate dithiocarbamate salt. The reaction conditions are generally mild, and the methodology is applicable to a wide range of substituted benzylamines, allowing for the generation of a library of benzyl isothiocyanate derivatives. The choice of solvent and base can be optimized to achieve the best results for specific substrates. Aqueous conditions have also been successfully employed for this transformation, offering a greener synthetic route.

Below is a table summarizing the synthesis of various substituted benzyl isothiocyanate derivatives using a one-pot method with cyanuric chloride (TCT) as the desulfurizing agent.

Table 1: Synthesis of Substituted Benzyl Isothiocyanate Derivatives

| Entry | Substrate (Benzylamine) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| 1 | Benzylamine | 2.5 | 95 |

| 2 | 2-Methylbenzylamine | 3.0 | 92 |

| 3 | 4-Methylbenzylamine | 2.5 | 96 |

| 4 | 2-Methoxybenzylamine | 3.5 | 91 |

| 5 | 4-Methoxybenzylamine | 3.0 | 94 |

| 6 | 2-Chlorobenzylamine | 4.0 | 88 |

| 7 | 4-Chlorobenzylamine | 3.5 | 90 |

| 8 | 3,4-Dichlorobenzylamine | 4.5 | 85 |

Enantioselective Synthesis of Chiral Isothiocyanate Analogs

The synthesis of chiral isothiocyanate analogs, which are of significant interest in medicinal chemistry and as chiral synthons, requires stereochemical control. The most straightforward approach to enantiomerically pure isothiocyanates is the conversion of enantiomerically pure primary amines. This method relies on the principle that the stereocenter of the chiral amine is preserved during the transformation to the isothiocyanate.

The reaction of a chiral amine with carbon disulfide and a subsequent desulfurization step, similar to the synthesis of achiral analogs, can be employed. Crucially, the reaction conditions must be mild enough to prevent racemization of the stereocenter. Several desulfurization methods have been shown to be effective in preserving the enantiomeric integrity of the starting material. For example, methods utilizing sodium persulfate (Na2S2O8) have been reported to be suitable for the synthesis of chiral isothiocyanates from chiral amines without significant loss of optical purity.

This substrate-controlled approach is highly effective, provided that the enantiomerically pure amine is readily available. The synthesis of chiral amines themselves can be achieved through various asymmetric methods, including enzymatic resolutions, asymmetric catalysis, or the use of chiral auxiliaries. Once the chiral amine is obtained, its conversion to the corresponding chiral isothiocyanate provides a direct route to these valuable molecules.

An alternative strategy involves the use of chiral catalysts to induce enantioselectivity in the formation of the isothiocyanate from a prochiral substrate. However, this catalyst-controlled approach is less common for the direct synthesis of isothiocyanates compared to the substrate-controlled method.

The following table provides representative examples of the synthesis of chiral isothiocyanate analogs from their corresponding chiral primary amines, illustrating the preservation of chirality.

Table 2: Enantioselective Synthesis of Chiral Isothiocyanate Analogs from Chiral Amines

| Entry | Chiral Starting Amine | Desulfurization Method | Resulting Chiral Isothiocyanate | Enantiomeric Purity |

|---|---|---|---|---|

| 1 | (S)-α-Methylbenzylamine | Na2S2O8 / H2O | (S)-α-Methylbenzyl isothiocyanate | >99% ee |

| 2 | (R)-α-Methylbenzylamine | Na2S2O8 / H2O | (R)-α-Methylbenzyl isothiocyanate | >99% ee |

| 3 | (S)-1-(1-Naphthyl)ethylamine | DMT/NMM/TsO⁻ / DCM | (S)-1-(1-Naphthyl)ethyl isothiocyanate | High |

| 4 | (R)-1-Aminoindan | TCT / aq. K2CO3 | (R)-1-Isothiocyanatoindan | High |

| 5 | L-Phenylalaninol | CS2, Et3N, then TCT | (S)-2-Isothiocyanato-3-phenylpropan-1-ol | High |

Analytical Chemistry and Identification Methodologies for Isothiocyanates

Chromatographic Separation and Quantification Techniques

Chromatography is a cornerstone in the analysis of isothiocyanates, enabling their separation from complex mixtures. Coupled with various detectors, it provides a robust platform for both qualitative and quantitative assessments.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like 3-Methylbenzyl isothiocyanate. In this method, the sample is vaporized and separated based on its boiling point and affinity for a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique spectral fingerprint for identification.

Research on the analysis of related aromatic isothiocyanates, such as benzyl (B1604629) isothiocyanate, provides a framework for the likely parameters for this compound analysis. For instance, a common approach involves using a capillary column like a Restek Rtx-5MS (30 m × 0.25 mm × 0.25 μm). frontiersin.org The oven temperature program is crucial for effective separation and typically starts at a low temperature, which is then gradually increased. A representative temperature program might begin at 35°C, hold for a few minutes, and then ramp up to a higher temperature, such as 210°C. frontiersin.org The injector and transfer line temperatures are also critical and are often set around 210°C and 240°C, respectively. frontiersin.org Helium is commonly used as the carrier gas. Mass spectra are obtained by electron ionization, and quantification can be achieved by selective ion monitoring. The PubChem database entry for this compound confirms the availability of GC-MS data, indicating its amenability to this technique. mdpi.com

Table 1: Illustrative GC-MS Parameters for Aromatic Isothiocyanate Analysis

| Parameter | Value |

|---|---|

| Column | Restek Rtx-5MS (30 m x 0.25 mm x 0.25 µm) frontiersin.org |

| Injection Mode | Splitless frontiersin.org |

| Injector Temperature | 210°C frontiersin.org |

| Oven Program | 35°C (5 min), then 8°C/min to 210°C (10 min) frontiersin.org |

| Carrier Gas | Helium nih.gov |

| Transfer Line Temp. | 240°C frontiersin.org |

| Ionization Mode | Electron Ionization (EI) |

| MS Detector | Quadrupole or Ion Trap |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of a broad range of compounds, including isothiocyanates that may not be sufficiently volatile for GC. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

For aromatic isothiocyanates like benzyl isothiocyanate, reversed-phase HPLC is a common approach. A typical setup would employ a C18 column. mdpi.com The mobile phase often consists of a mixture of acetonitrile (B52724) and water, with the ratio adjusted to achieve optimal separation. mdpi.com For example, an isocratic elution with a 1:1 ratio of acetonitrile to water has been successfully used. mdpi.com Detection is frequently performed using an ultraviolet (UV) detector, with the wavelength set to a region where the isothiocyanate exhibits strong absorbance, such as 190 nm. mdpi.com The flow rate is typically maintained around 1 mL/min. mdpi.com Method validation for such analyses demonstrates good linearity over a range of concentrations. mdpi.com

Table 2: Representative HPLC Conditions for Aromatic Isothiocyanate Analysis

| Parameter | Value |

|---|---|

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) mdpi.com |

| Mobile Phase | Acetonitrile:Water (1:1, v/v) mdpi.com |

| Flow Rate | 1.0 mL/min mdpi.com |

| Detection | UV at 190 nm mdpi.com |

| Injection Volume | 10 µL mdpi.com |

| Temperature | Ambient mdpi.com |

Ultra-Performance Liquid Chromatography-Time-of-Flight Mass Spectrometry (UPLC-TOF-MS)

Ultra-Performance Liquid Chromatography (UPLC) coupled with Time-of-Flight Mass Spectrometry (TOF-MS) offers significant advantages in terms of speed, resolution, and sensitivity for the analysis of complex mixtures. UPLC utilizes smaller stationary phase particles, leading to more efficient separations and shorter run times compared to conventional HPLC. TOF-MS provides high-resolution and accurate mass measurements, which are invaluable for the identification and structural elucidation of unknown compounds.

In the context of plant metabolomics, particularly for species in the Brassicaceae family which are rich in isothiocyanates, UPLC-TOF-MS is a powerful tool for comprehensive profiling. mdpi.com This technique allows for the detection and annotation of a wide range of metabolites, including isothiocyanates and their precursors, in crude plant extracts. nih.gov The high mass accuracy of TOF-MS aids in the confident identification of compounds by comparing their measured mass to theoretical masses in databases.

Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF-MS)

Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF-MS) combines the separation power of LC with the high-resolution and accurate mass capabilities of a Q-TOF mass spectrometer. This hybrid instrument allows for both quantitative analysis and detailed structural characterization through MS/MS experiments. The quadrupole can be used to select a specific precursor ion, which is then fragmented, and the resulting product ions are analyzed by the TOF mass analyzer.

This technique is particularly well-suited for the untargeted metabolomic analysis of complex biological samples, such as extracts from Brassicaceae plants. frontiersin.org It enables the identification of a wide array of secondary metabolites, including various isothiocyanates. frontiersin.orgnih.gov The ability to obtain high-resolution MS/MS spectra is crucial for differentiating between isomeric compounds and for the de novo structural elucidation of novel isothiocyanates. The development of UPLC-Q-ToF-MS methods for the simultaneous determination of multiple isothiocyanates in cruciferous vegetables highlights the utility of this approach for both targeted and untargeted analysis. mdpi.com

Spectroscopic Characterization Methods for Isothiocyanates

Spectroscopic methods are indispensable for the definitive structural confirmation of isothiocyanates. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, provides detailed information about the chemical environment of individual atoms within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of organic molecules. ¹H NMR provides information about the number and types of protons and their neighboring atoms, while ¹³C NMR reveals the carbon skeleton of the molecule.

For this compound, the ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic methylene (B1212753) protons, and the methyl protons. The aromatic protons would appear as a complex multiplet in the aromatic region (typically δ 7.0-7.5 ppm). The benzylic methylene protons (CH₂-NCS) would likely be observed as a singlet at around δ 4.7 ppm. mdpi.com The methyl group protons on the aromatic ring would also appear as a singlet, but at a higher field (around δ 2.3 ppm).

The ¹³C NMR spectrum of this compound would exhibit distinct signals for each unique carbon atom. The isothiocyanate carbon (-N=C=S) is a key diagnostic signal and is expected to appear in the range of δ 130-135 ppm. mdpi.com The benzylic carbon (CH₂-NCS) would likely resonate around δ 48-49 ppm. mdpi.com The aromatic carbons would produce a series of signals in the δ 125-140 ppm region, and the methyl carbon would be found at a much higher field, typically around δ 21 ppm.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic CH | ~ 7.0 - 7.4 | Multiplet |

| CH₂-NCS | ~ 4.7 | Singlet |

| Ar-CH₃ | ~ 2.3 | Singlet |

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -N=C=S | ~ 132 |

| Aromatic C (quaternary) | ~ 134 - 139 |

| Aromatic CH | ~ 126 - 129 |

| CH₂-NCS | ~ 49 |

| Ar-CH₃ | ~ 21 |

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for identifying functional groups within a molecule. In the case of isothiocyanates, FTIR is particularly useful for detecting the characteristic asymmetric stretching vibration of the –N=C=S group. This functional group produces a strong and sharp absorption band, which is a key indicator for the presence of an isothiocyanate.

For this compound, the FTIR spectrum exhibits several characteristic peaks that correspond to its specific molecular structure. The most prominent of these is the absorption band for the isothiocyanate group. General studies on isothiocyanates show this peak typically appears in the region of 2000-2200 cm⁻¹. mdpi.com Analysis of similar compounds, such as benzyl isothiocyanate, confirms a strong peak in this region. chemicalbook.com

In addition to the primary isothiocyanate band, the FTIR spectrum of this compound would also display peaks associated with the aromatic ring and the methyl group. These include C-H stretching vibrations from both the aromatic ring and the methyl and methylene groups, as well as C=C stretching vibrations within the benzene (B151609) ring.

Table 1: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Isothiocyanate (-N=C=S) | Asymmetric Stretch | ~2000–2200 | Strong, Sharp |

| Aromatic C-H | Stretch | ~3000–3100 | Medium to Weak |

| Aliphatic C-H (CH₃, CH₂) | Stretch | ~2850–3000 | Medium |

| Aromatic C=C | Stretch | ~1450–1600 | Medium to Weak |

This table is generated based on typical vibrational frequencies for the specified functional groups.

Bioactivity-Guided Isolation and Identification Strategies

Bioactivity-guided isolation is a powerful strategy used to identify and purify bioactive compounds from natural sources. This approach involves a systematic process of extraction, fractionation, and biological testing to isolate the active chemical constituents. nih.gov While this compound is often synthesized, this methodology is fundamental for discovering naturally occurring isothiocyanates and can be conceptually applied.

The process begins with the extraction of compounds from a plant source, often from the Brassicaceae family, where isothiocyanates are abundant as breakdown products of glucosinolates. nih.govresearchgate.net The crude extract is then separated into various fractions using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC). mdpi.com

Each fraction is subsequently screened for a specific biological activity, for instance, anti-inflammatory, antimicrobial, or anti-adipogenic effects. nih.govresearchgate.net The fractions that exhibit the highest activity are selected for further separation and purification. This iterative process continues until a pure, active compound is isolated.

Once isolated, the structure of the bioactive compound is elucidated using a combination of spectroscopic methods. Techniques such as mass spectrometry (MS) provide information on the molecular weight and elemental composition, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) reveals the detailed structural arrangement of atoms. nih.govresearchgate.net For isothiocyanates, liquid chromatography coupled with mass spectrometry (LC-MS) is a commonly used method for identification and quantification. mdpi.comresearchgate.net This systematic approach ensures that the research focus remains on the compounds with the desired biological effects.

Computational Chemistry Approaches for Mechanistic Analysis

Computational chemistry provides invaluable insights into the reaction mechanisms, stability, and electronic properties of molecules like this compound. These theoretical methods allow researchers to model chemical processes at the atomic level, complementing experimental findings.

One of the primary computational tools used is Density Functional Theory (DFT). DFT calculations can be employed to investigate the energetics of reaction pathways, helping to determine the most likely mechanism for a chemical transformation. researchgate.net For instance, DFT can be used to model the reaction of this compound with nucleophiles, a characteristic reaction of the isothiocyanate group. By calculating the energy of reactants, transition states, and products, researchers can understand the reactivity and selectivity of the compound. acs.org

Molecular docking is another powerful computational technique used to study the interaction of a small molecule with a biological target, such as a protein or enzyme. nih.gov In the context of this compound, docking simulations could predict how the molecule binds to the active site of an enzyme, potentially inhibiting its function. These studies can help elucidate the molecular basis for the compound's bioactivity and guide the design of new, more potent derivatives. nih.gov Such computational approaches have been successfully used to study how other isothiocyanates, like benzyl isothiocyanate and sulforaphane (B1684495), interact with their biological targets. nih.gov

Ecological and Agricultural Applications of Isothiocyanates

Biofumigation for Soil-borne Pest and Disease Management

Biofumigation is an agricultural practice that involves incorporating glucosinolate-containing plant matter, typically from Brassica species, into the soil to manage soil-borne pests and diseases. missouri.eduresearchgate.netishs.org As the plant material decomposes, the hydrolysis of glucosinolates releases isothiocyanates, which act as natural fumigants. udel.educornell.edu This process is considered a more ecologically sustainable alternative to synthetic chemical fumigants. missouri.eduresearchgate.net The effectiveness of biofumigation depends on finely chopping the plant material and incorporating it immediately into moist soil to maximize the release and retention of the volatile ITCs. oregonstate.educornell.edu

Isothiocyanates exhibit broad-spectrum fungicidal properties. missouri.edunih.gov Benzyl (B1604629) isothiocyanate (BITC), an aromatic isothiocyanate structurally similar to 3-Methylbenzyl isothiocyanate, has demonstrated significant antifungal activity against various pathogens. nih.govnih.gov Studies have shown that BITC can inhibit both the spore germination and mycelial growth of Alternaria alternata, the fungus responsible for black spot in pears. nih.gov The mechanism of action often involves the destruction of the fungal plasma membrane integrity. nih.govnih.gov Similarly, BITC has been shown to damage the cell membranes and mitochondria of Aspergillus fumigatus. nih.govfrontiersin.org

Table 1: Effects of Selected Isothiocyanates on Fungal Pathogens

| Isothiocyanate | Fungal Pathogen | Observed Effect | Reference |

|---|---|---|---|

| Benzyl isothiocyanate (BITC) | Alternaria alternata | Inhibited spore germination and mycelial growth; damaged plasma membrane. | nih.gov |

| Benzyl isothiocyanate (BITC) | Aspergillus fumigatus | Damaged cell membranes and mitochondria; inhibited adhesion and biofilm formation. | nih.gov |

| Allyl isothiocyanate (AITC) | General soil fungi | Caused a dramatic decrease (~85% reduction) in the total fungal population. | frontiersin.orgnih.gov |

| Benzyl isothiocyanate (BITC) | General soil fungi | Showed less inhibitory effect on total fungal population size compared to AITC. | nih.gov |

| Allyl isothiocyanate (AITC) | Pythium spp. | Suppressed pathogen activity when released from mustard seed meal. | mdpi.com |

The allelopathic properties of isothiocyanates contribute to their effectiveness in weed suppression. nih.gov When released into the soil during biofumigation, ITCs can inhibit the germination and growth of weed seeds. researchgate.netnih.gov This herbicidal activity makes biofumigant crops a valuable tool in integrated weed management strategies. missouri.edu The process of incorporating mustard cover crops, which release ITCs, can help manage weeds that have germinated and reduce the weed seed bank in the soil. udel.educornell.edu The efficacy of ITCs against parasitic plants is also an area of research, given their broad biocidal activity.

The introduction of isothiocyanates into the soil via biofumigation has a significant, though often transient, impact on the resident microbial communities. frontiersin.orgnih.gov The type of ITC released is a critical factor determining the specific changes observed. frontiersin.orgfao.org

Table 2: Differential Impact of Isothiocyanates on Soil Microbial Communities

| Isothiocyanate Type | Example Compound | Impact on Fungi | Impact on Bacteria | Reference |

|---|---|---|---|---|

| Aliphatic | Allyl ITC | Strong suppression (~85% reduction in population). Significant shift in community composition. | Less impacted than fungi. Transient increase in the proportion of Firmicutes. | frontiersin.orgnih.gov |

| Aliphatic | Butyl ITC | Initially suppressed, but led to higher fungal levels after 7 days, possibly due to reduced bacterial competition. | More suppressive to bacterial populations than other tested ITCs. | frontiersin.orgnih.gov |

| Aromatic | Benzyl ITC | Less inhibitory on overall fungal population size compared to allyl ITC. Caused shifts in community composition. | Bacterial populations were less impacted. | frontiersin.orgnih.gov |

| Aromatic | Phenyl ITC | Less inhibitory on overall fungal population size compared to allyl ITC. | Shifted bacterial community structure after 4 weeks. | frontiersin.orgnih.gov |

Role in Plant Disease Resistance and Induced Systemic Resistance

Plants possess innate defense systems that can be activated in response to pathogens or beneficial microbes. nih.gov One such mechanism is Induced Systemic Resistance (ISR), a state of enhanced defensive capacity where the entire plant becomes more resistant to a broad spectrum of pathogens after being stimulated, typically by beneficial rhizobacteria. frontiersin.orgnih.gov ISR is often mediated by signaling pathways involving the plant hormones jasmonic acid and ethylene. nih.gov

While ISR is primarily associated with beneficial microbes, chemical compounds can also "prime" a plant's defense system. agriculturejournals.cz Isothiocyanates, as products of a plant's own defense system, can act as signaling molecules that induce transcriptional reprogramming in plant cells. nih.govfrontiersin.org Pretreatment of Arabidopsis seedlings with subtoxic concentrations of ITCs, including benzyl isothiocyanate, was found to increase their resistance to subsequent exposure to toxic levels of the compounds. nih.govfrontiersin.org This chemical priming activates defense-related genes, including heat shock genes, which help protect the plant's cellular machinery under chemical stress. nih.govfrontiersin.org This suggests that exposure to ITCs can trigger a state of heightened alert in the plant, which is conceptually similar to ISR, preparing it to better withstand future biotic or abiotic stresses.

Interactions with Herbivorous Insects

The primary evolutionary driver for the glucosinolate-isothiocyanate system is defense against herbivory. nih.govnih.gov When an insect chews on a plant from the Brassicaceae family, the cellular damage brings glucosinolates into contact with the myrosinase enzyme, triggering the rapid production of toxic and pungent ITCs at the site of the attack. frontiersin.orgnih.gov

These compounds act as potent feeding deterrents and are toxic to a wide range of generalist herbivores. cabidigitallibrary.org The release of ITCs serves as a direct chemical defense, protecting the plant from further damage. nih.gov However, the co-evolutionary arms race has led some specialist insects, such as the larvae of the cabbage root fly (Delia radicum), to develop specific biochemical mechanisms to detoxify ITCs, allowing them to feed on these well-defended plants with less harm. nih.gov This dynamic interaction highlights the central role of isothiocyanates as mediators of plant-insect relationships.

Metabolomics and Biotransformation of Isothiocyanates in Biological Systems

In Vivo Metabolism and Excretion of Isothiocyanates

Upon entering the body, isothiocyanates are rapidly absorbed and subjected to metabolic processes aimed at detoxification and elimination. oregonstate.edu The primary route for this biotransformation is the mercapturic acid pathway, which ultimately leads to the excretion of metabolites, predominantly in the urine. oregonstate.edunih.gov

Research on aromatic isothiocyanates, such as benzyl (B1604629) isothiocyanate (BITC)—a close structural analog of 3-Methylbenzyl isothiocyanate—provides significant insight into the expected metabolic fate of this compound class. Studies in rats dosed with a radiolabeled cysteine conjugate of BITC demonstrated rapid absorption and excretion. nih.govportlandpress.com Over a three-day period, approximately 92.4% of the administered dose was recovered in the urine, with an additional 5.6% found in the feces. nih.govportlandpress.com This indicates efficient systemic clearance primarily through the renal route.

In human studies, the excretion of BITC metabolites was also found to be rapid. Following ingestion, the peak concentration of the primary metabolite, N-acetyl-S-(N-benzylthiocarbamoyl)-L-cysteine, appeared in the urine within 2 to 6 hours, and the excretion process was largely complete within 10 to 12 hours. nih.gov On average, about 53.7% of the initial BITC dose was excreted as this specific mercapturic acid metabolite. nih.gov This rapid clearance is a hallmark of the efficient enzymatic machinery responsible for processing these compounds.

| Excretion Route | Percentage of Dose (72 hours) |

|---|---|

| Urine | 92.4% |

| Feces | 5.6% |

Identification of Isothiocyanate Conjugates and Metabolites

The biotransformation of isothiocyanates proceeds through a sequence of conjugation reactions, yielding several identifiable intermediate and final metabolites. The highly electrophilic carbon atom of the isothiocyanate group (-N=C=S) readily reacts with nucleophilic molecules in the body, initiating the metabolic cascade. mdpi.com

The first and pivotal step is the conjugation with glutathione (B108866) (GSH), a tripeptide that is abundant in the liver. oregonstate.edu This reaction, which can occur non-enzymatically but is also catalyzed by glutathione S-transferases (GSTs), forms a dithiocarbamate (B8719985) conjugate (ITC-GSH). nih.govportlandpress.commdpi.com

Following the initial glutathione conjugation, the metabolite undergoes sequential enzymatic cleavage. The gamma-glutamyl and glycyl residues are removed from the glutathione moiety, leading to the formation of the cysteinyl-glycine conjugate (ITC-Cys-Gly) and subsequently the cysteine conjugate (ITC-Cys). oregonstate.edunih.govportlandpress.com

The final step in the mercapturic acid pathway is the N-acetylation of the cysteine conjugate. This reaction, catalyzed by N-acetyltransferase enzymes, produces the corresponding N-acetylcysteine conjugate (ITC-NAC), commonly known as a mercapturic acid. nih.govportlandpress.commdpi.com These mercapturic acids are the primary end-products detected in urine and serve as biomarkers for isothiocyanate exposure. wur.nl For benzyl isothiocyanate, the major urinary metabolite has been definitively identified as N-acetyl-S-(N-benzylthiocarbamoyl)-L-cysteine. nih.gov

| Metabolite | Abbreviation | Description |

|---|---|---|

| Glutathione Conjugate | ITC-GSH | Initial product formed by conjugation of ITC with glutathione. |

| Cysteinyl-glycine Conjugate | ITC-Cys-Gly | Intermediate formed after removal of the glutamyl residue. |

| Cysteine Conjugate | ITC-Cys | Intermediate formed after removal of the glycyl residue. |

| N-acetylcysteine Conjugate (Mercapturic Acid) | ITC-NAC | Final, water-soluble metabolite excreted in urine. |

Enzymatic Biotransformation Pathways (e.g., formation of mercapturic acids)

The enzymatic biotransformation of isothiocyanates is a multi-step detoxification process known as the mercapturic acid pathway. nih.govtandfonline.com This pathway is a major route for the metabolism of a wide range of electrophilic compounds. The entire process is designed to convert lipophilic xenobiotics into more water-soluble, excretable metabolites. tandfonline.com

The pathway is initiated by the crucial conjugation of the isothiocyanate with glutathione, a reaction catalyzed by glutathione S-transferases (GSTs). mdpi.com The resulting glutathione S-conjugate is then transported out of the cell and sequentially processed by enzymes located on the cell's exterior surface. nih.gov

γ-Glutamyltranspeptidase acts first to remove the glutamic acid residue from the glutathione conjugate. mdpi.com Following this, a dipeptidase cleaves the glycine (B1666218) residue, leaving the cysteine conjugate of the original isothiocyanate. nih.govmdpi.com This cysteine conjugate is then transported into cells, typically in the liver, where the final step of the pathway occurs. nih.gov Inside the cell, cysteine S-conjugate N-acetyltransferase catalyzes the acetylation of the free amino group of the cysteine moiety, using acetyl-CoA as a donor, to form the final mercapturic acid. nih.govportlandpress.com This final product is then transported to the kidneys for active secretion into the urine. nih.gov

Studies using rat liver and kidney homogenates have demonstrated this enzymatic sequence in vitro. When the glutathione or cysteinyl-glycine conjugates of benzyl isothiocyanate were incubated with these homogenates, the cysteine conjugate was formed. nih.govportlandpress.com Further incubation of the cysteine conjugate in the presence of acetyl-CoA resulted in the formation of the N-acetylcysteine conjugate (mercapturic acid), confirming the key enzymatic steps of this pathway. nih.govportlandpress.com

Future Directions and Research Gaps in 3 Methylbenzyl Isothiocyanate Studies

Elucidation of Novel Molecular Targets and Signaling Pathways

A significant gap exists in understanding the precise molecular mechanisms of 3-Methylbenzyl isothiocyanate. Research on other isothiocyanates has revealed a range of biological activities, including the induction of apoptosis, inhibition of cell cycle progression, and modulation of key cellular signaling pathways. researchgate.netnih.gov For instance, many isothiocyanates are known to interact with the Keap1-Nrf2 pathway, a critical regulator of cellular antioxidant responses, and the NF-κB signaling pathway, which is central to inflammation. nih.govmdpi.com

Future research must focus on identifying the specific molecular targets of 3-MB-ITC. It is crucial to determine if its mechanisms converge with those of other well-documented ITCs or if it possesses unique molecular interactions. Key research questions include:

What specific proteins does 3-MB-ITC directly bind to?

How does it modulate critical signaling cascades such as MAP kinase (MAPK) and STAT pathways? researchgate.netnih.gov

Does it influence epigenetic modifications or the expression of non-coding RNAs?

Uncovering these details will be fundamental to understanding its bioactivity and potential therapeutic applications.

Exploration of Synergistic Bioactivities

Combination therapies are becoming a cornerstone of modern medicine, often providing enhanced efficacy and reducing the potential for resistance. nih.gov Studies involving the closely related benzyl (B1604629) isothiocyanate (BITC) have demonstrated significant synergistic effects when combined with other agents. For example, BITC has shown enhanced antibacterial activity against multidrug-resistant Escherichia coli when used with an efflux pump inhibitor and a chelating agent. nih.gov Similarly, its combination with resveratrol (B1683913) has proven effective against Listeria monocytogenes and Staphylococcus aureus. mdpi.comnih.gov In cancer research, nanoformulations combining BITC with the drug sorafenib (B1663141) have shown improved efficacy against triple-negative breast cancer cells. nih.govuea.ac.uk

A significant research opportunity lies in exploring the synergistic potential of this compound. Systematic screening of 3-MB-ITC in combination with conventional antibiotics, chemotherapeutic agents, or other natural compounds could reveal novel pairings with enhanced bioactivity. This research should aim to not only identify synergistic combinations but also to elucidate the underlying mechanisms of their enhanced effects.

Table 1: Examples of Synergistic Bioactivities Reported for Benzyl Isothiocyanate (BITC)

| Combination Agent | Target Organism/Cell Line | Observed Synergistic Effect | Reference |

|---|---|---|---|

| Sorafenib | Triple-Negative Breast Cancer Cells | Enhanced dose-dependent cytotoxicity and inhibition of cell migration. | nih.govuea.ac.uk |

| Resveratrol | Listeria monocytogenes | Enhanced antimicrobial activity, inhibition of biofilm formation, and increased cell membrane disruption. | nih.gov |

| Resveratrol | Staphylococcus aureus | Inhibited bacterial growth and biofilm formation, increased cell membrane disruption. | mdpi.com |

| EDTA and Phenylalanine-Arginine β-Naphthylamide (PAβN) | Multidrug-Resistant Escherichia coli | Enhanced antibacterial activity against resistant strains. | nih.gov |

Development of Advanced Delivery Systems for Enhanced Biological Efficacy

Like many isothiocyanates, this compound may face challenges related to poor water solubility, high volatility, and potential instability, which can limit its practical application. mdpi.com Advanced delivery systems offer a promising strategy to overcome these limitations. Research on other ITCs has demonstrated the feasibility of various encapsulation and delivery technologies.

Future research on 3-MB-ITC should explore the development of tailored delivery systems. Potential avenues include:

Nanoencapsulation: Formulating 3-MB-ITC into nanoparticles, nanoemulsions, or liposomes could improve its solubility, stability, and bioavailability, as has been shown for BITC. nih.govresearchgate.net

Microencapsulation: Using carriers like yeast cells or cyclodextrins can provide controlled release and protect the compound from degradation. mdpi.commdpi.comnih.gov

In-situ Delivery: Investigating enzyme-based systems, where a precursor glucosinolate is converted to 3-MB-ITC at the target site, could offer a novel approach for localized delivery. mdpi.com

The goal is to create formulations that ensure sustained release, targeted delivery, and enhanced biological efficacy for 3-MB-ITC. nih.govresearchgate.net

Table 2: Advanced Delivery Systems Investigated for Other Isothiocyanates

| Delivery System | Isothiocyanate | Purpose/Advantage | Reference |

|---|---|---|---|

| Nanoparticles (NPs) | Benzyl isothiocyanate (BITC) | Sustained release, improved efficacy against cancer cells. | nih.govnih.gov |

| β-Cyclodextrin Inclusion Complexes | Benzyl isothiocyanate (BITC) | Overcomes poor water solubility and high volatility; controlled release. | mdpi.comnih.gov |

| Yeast Microcarriers | Benzyl isothiocyanate (BITC) | Prolonged repellent effect against ticks by controlling volatilization. | mdpi.com |

| Nanoemulsions | Benzyl isothiocyanate (BITC) | High encapsulation efficiency, sustained release, and increased cytotoxicity against cancer cells. | researchgate.net |

| PLGA Nanoparticles | Allyl isothiocyanate (AITC) | Sustained release and enhanced anticancer activity. | mdpi.com |

Optimization of Sustainable Production Methods

The viability of this compound for widespread use depends on the availability of efficient and sustainable production methods. Current synthetic routes for isothiocyanates often involve multi-step processes and the use of potentially hazardous reagents like carbon disulfide or thiophosgene (B130339). organic-chemistry.orgrsc.org While various laboratory-scale syntheses have been developed, including microwave-assisted methods, a focus on green chemistry is needed. nih.gov

Future research should prioritize the optimization of sustainable production pathways for 3-MB-ITC. This could involve:

Green Chemistry Approaches: Developing synthetic routes that utilize environmentally benign solvents (such as water), reduce the number of steps, and minimize toxic byproducts. nih.gov

Biocatalysis and Biosynthesis: Exploring the enzymatic conversion of precursors to 3-MB-ITC. Since many ITCs are naturally derived from glucosinolates in Brassicaceae plants, investigating the potential for a corresponding glucosinolate precursor for 3-MB-ITC could open avenues for biotechnological production. nih.gov

Process Optimization: Improving the yield and purity of existing synthesis methods, such as the reaction of 3-Methylbenzylamine (B90883) with carbon disulfide, to make them more economically and environmentally viable. chemicalbook.com

Comprehensive Assessment of Ecological Impact in Agricultural Systems

Isothiocyanates, particularly allyl isothiocyanate (AITC), are known for their biofumigant properties and are used in agriculture to manage soil-borne pests and diseases. mdpi.com However, their application necessitates a thorough understanding of their ecological footprint. Studies on AITC have shown that while it can be effective, it may also have short-term, broad-spectrum effects on beneficial soil microorganisms. usda.govnih.gov The degradation and persistence of ITCs in soil are critical factors that influence both their efficacy and their non-target effects. researchgate.net

Before this compound can be considered for agricultural use, a comprehensive assessment of its ecological impact is imperative. This represents a major research gap. Studies should be designed to evaluate:

Effects on Soil Microbiota: Assessing the impact of 3-MB-ITC on the diversity and function of key soil microbial communities, including beneficial bacteria and fungi.

Non-Target Organism Toxicity: Determining its potential toxicity to non-target organisms such as earthworms, pollinators, and aquatic life.

Environmental Fate: Investigating its persistence, degradation pathways, and mobility in different soil types and environmental conditions.

Integration of Omics Technologies for Systems-Level Understanding

To move beyond single-pathway analysis, the integration of "omics" technologies is essential for a holistic, systems-level understanding of how this compound affects biological systems. Transcriptomic analysis has already been used to reveal the synergistic antibacterial mechanism of benzyl isothiocyanate and resveratrol, identifying a large number of differentially expressed genes related to bacterial metabolism and membrane function. mdpi.com

This approach should be applied to 3-MB-ITC to build a comprehensive picture of its biological effects. Future research should leverage:

Transcriptomics: To identify global changes in gene expression in cells or organisms exposed to 3-MB-ITC.

Proteomics: To analyze changes in protein expression and post-translational modifications, providing insight into the functional consequences of gene expression changes.

Metabolomics: To profile alterations in cellular metabolites, offering a direct readout of the physiological state and metabolic reprogramming induced by the compound.

By integrating these multi-omics datasets, researchers can construct detailed network models of the cellular response to this compound, uncovering novel mechanisms of action and identifying potential biomarkers of its activity.

常见问题

Q. What are the established synthetic routes for 3-Methylbenzyl isothiocyanate in academic settings?

The compound is typically synthesized via reactions involving amines and aryl isothiocyanates. For example, nucleophilic substitution or condensation reactions with substituted benzylamines under controlled conditions (e.g., in 1,4-dioxane at room temperature) are common. These methods often require isolation of intermediates and purification via filtration or chromatography .

Q. Which analytical techniques are essential for characterizing this compound?

Key techniques include NMR (for structural elucidation of the methylbenzyl and isothiocyanate groups), mass spectrometry (to confirm molecular weight), and FT-IR (to identify the -N=C=S functional group at ~2050–2100 cm⁻¹). Purity can be assessed via HPLC or elemental analysis .

Q. What safety protocols are critical when handling this compound?

Avoid contact with oxidizing agents (e.g., peroxides, chlorates), strong acids/bases, and water, as these may trigger hazardous reactions. Use PPE (gloves, goggles, fume hood) and store in airtight containers under inert gas. Refer to safety data sheets for spill management and first-aid measures .

Advanced Research Questions

Q. How can researchers design bioactivity studies for this compound derivatives?

Use in vitro bioassays to screen derivatives against specific biological targets (e.g., cancer cell lines, microbial strains). Experimental design should include dose-response curves, positive/negative controls, and replicates. For example, entries in activity tables (e.g., "Sp1–Sp5" species in ) can guide the selection of model organisms and endpoints .

Q. How should contradictions in bioactivity data across studies be addressed?

Investigate variables such as concentration ranges , solvent effects, and assay conditions (e.g., pH, temperature). Perform meta-analyses to identify trends or outliers. For instance, conflicting results in antimicrobial activity (e.g., Entry 3a vs. 3c in ) may arise from differences in bacterial strains or incubation times .

Q. What mechanistic insights guide the reactivity of this compound in organic synthesis?

The -N=C=S group participates in nucleophilic additions (e.g., with amines to form thioureas) and cycloadditions. Kinetic studies using flow NMR (as in ) can elucidate reaction pathways and intermediate stability. Computational modeling (DFT) may further predict regioselectivity in cyclization reactions .

Q. How can stability studies optimize storage conditions for this compound?

Conduct accelerated degradation tests under varying temperatures, humidity, and light exposure. Monitor decomposition via HPLC or TLC. Stability is compromised by moisture and heat, necessitating storage at –20°C in desiccated environments .

Q. What strategies enhance structure-activity relationship (SAR) studies for this compound?

Synthesize derivatives with modified substituents (e.g., electron-withdrawing/donating groups on the benzyl ring) and compare bioactivity. For example, demonstrates how aryl group variations (Entries 3a–4c) impact antimicrobial potency, guiding SAR hypotheses .

Methodological Notes

- Data Reliability : Cross-validate findings using orthogonal assays (e.g., enzymatic vs. cellular assays) to minimize false positives .

- Reproducibility : Document reaction conditions (solvent, catalyst, time) meticulously, as minor changes can alter yields or selectivity .

- Ethical Compliance : Dispose of waste via certified hazardous waste programs to prevent environmental contamination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。